4-(Cyclohexyloxy)benzoic acid

Description

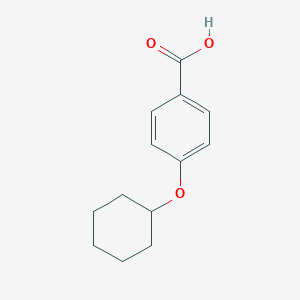

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPHEAKUEAICPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160856 | |

| Record name | 4-Cyclohexyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139-61-7 | |

| Record name | 4-(Cyclohexyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexyloxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 139-61-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cyclohexyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexyloxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Cyclohexyloxy)benzoic acid (CAS Number: 139-61-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclohexyloxy)benzoic acid is a chemical compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, a plausible synthesis protocol, and its potential biological activity as a cyclooxygenase (COX) inhibitor. The information presented herein is intended to support research and development activities involving this molecule.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 139-61-7 | [1] |

| Molecular Formula | C₁₃H₁₆O₃ | [1] |

| Molecular Weight | 220.26 g/mol | [1] |

| Melting Point | 183-185 °C | [1] |

| Boiling Point | 186-188 °C at 1 Torr | [1] |

| Appearance | White crystalline solid (predicted) | General knowledge |

| Solubility | Sparingly soluble in water; likely soluble in polar organic solvents such as ethanol, methanol, and acetone. | [2][3][4] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclohexyl, and carboxylic acid protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.9 - 8.1 | Doublet | 2H | Aromatic protons ortho to -COOH |

| ~6.9 - 7.1 | Doublet | 2H | Aromatic protons ortho to -O- |

| ~4.3 - 4.6 | Multiplet | 1H | Cyclohexyl proton (-O-CH-) |

| ~1.2 - 2.0 | Multiplets | 10H | Cyclohexyl protons (-CH₂) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | Carboxylic acid carbon (-COOH) |

| ~162 | Aromatic carbon attached to oxygen (-C-O) |

| ~132 | Aromatic carbons ortho to -COOH |

| ~122 | Aromatic carbon ipso to -COOH |

| ~115 | Aromatic carbons ortho to -O- |

| ~78 | Cyclohexyl carbon attached to oxygen (-CH-O) |

| ~32 | Cyclohexyl carbons adjacent to -CH-O |

| ~25 | Other cyclohexyl carbons |

| ~24 | Other cyclohexyl carbons |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~2930, ~2850 | C-H stretch | Cyclohexyl |

| ~1680 | C=O stretch | Carboxylic acid |

| ~1605, ~1580, ~1510 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z 220. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.

| m/z | Fragment |

| 220 | [M]⁺ |

| 175 | [M - COOH]⁺ |

| 138 | [M - C₆H₁₀]⁺ |

| 121 | [C₇H₅O₂]⁺ |

Experimental Protocols

Synthesis via Williamson Ether Synthesis

A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide.[5][6][7]

Reaction Scheme:

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. francis-press.com [francis-press.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Cyclohexyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Cyclohexyloxy)benzoic acid, a derivative of benzoic acid, presents a chemical structure of interest for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physicochemical properties, offering a valuable resource for researchers and professionals in drug development and related scientific fields. This document details the compound's known physical and chemical characteristics, outlines established experimental protocols for their determination, and presents a putative mechanism of action based on its structural similarity to known anti-inflammatory agents. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows are visualized using the DOT language.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological and chemical systems. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The key physicochemical properties of this compound are summarized below.

Structural and General Properties

| Property | Value | Source |

| CAS Number | 139-61-7 | [1] |

| Molecular Formula | C₁₃H₁₆O₃ | [1] |

| Molecular Weight | 220.26 g/mol | [1] |

| Appearance | White to Almost white powder to crystal | Not explicitly stated, inferred from similar compounds |

| Canonical SMILES | C1CCC(CC1)OC2=CC=C(C=C2)C(=O)O | [1] |

| InChIKey | OTPHEAKUEAICPM-UHFFFAOYSA-N | [1] |

Physical and Chemical Properties

| Property | Value | Source/Comment |

| Melting Point | 183-185 °C | [1] |

| Boiling Point | 186-188 °C at 1 Torr | [1] |

| Solubility | Water: Sparingly soluble (predicted based on structure and data for similar compounds)[2]. Organic Solvents: Likely soluble in alcohols (methanol, ethanol), ethers, and ketones[3]. | Specific experimental data not readily available. Qualitative assessment based on the hydrophobic cyclohexyl and phenyl groups and the polar carboxylic acid group. |

| pKa | Not experimentally determined. Estimated to be around 4-5. | Based on the pKa of benzoic acid (4.20) and the electronic effects of the cyclohexyloxy substituent. |

| logP (Octanol-Water Partition Coefficient) | XlogP (predicted) = 3.2 | [4] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of physicochemical data. The following sections outline standard methodologies for determining the key properties of this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Principle: A small, finely powdered sample of the compound is heated in a capillary tube, and the temperature range over which it melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Grind a small amount of this compound into a fine powder using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (183-185 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2).

-

The melting point range is reported as T1-T2.

Figure 1: Workflow for Melting Point Determination.

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it represents the pH at which the protonated and deprotonated forms are present in equal concentrations.

Principle: Potentiometric titration is a common method for pKa determination. A solution of the acid is titrated with a strong base, and the pH is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Volumetric flasks

Procedure:

-

Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water/ethanol, due to its low aqueous solubility).

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the acid solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Record the pH after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point (the point of steepest pH change).

-

Plot the pH versus the volume of NaOH added. The equivalence point is the inflection point of the curve.

-

The pKa is the pH at the volume of NaOH that is half of the volume required to reach the equivalence point.

Figure 2: Workflow for pKa Determination by Potentiometric Titration.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a critical parameter in predicting its ADME properties.

Principle: The shake-flask method is the traditional technique for determining logP. The compound is partitioned between n-octanol and water, and the concentration in each phase is measured at equilibrium.

Apparatus:

-

Separatory funnel or screw-cap tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel or tube. The pH of the aqueous phase should be adjusted to be at least 2 units below the pKa of the compound to ensure it is in its neutral form.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully withdraw aliquots from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Figure 3: Workflow for logP Determination by the Shake-Flask Method.

Putative Mechanism of Action: Cyclooxygenase Inhibition

This compound has been suggested to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[5] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[8] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation.[6] The inhibition of COX-2 is primarily responsible for the anti-inflammatory effects of NSAIDs, while the inhibition of COX-1 can lead to gastrointestinal side effects.[8]

The proposed mechanism of action for this compound as a COX inhibitor is depicted below.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound (C13H16O3) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 139-61-7 | AAA13961 [biosynth.com]

- 6. lecturio.com [lecturio.com]

- 7. researchgate.net [researchgate.net]

- 8. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

Solubility of 4-(Cyclohexyloxy)benzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-(Cyclohexyloxy)benzoic acid in organic solvents. Due to a lack of publicly available experimental data, this document provides a comprehensive overview of its expected solubility based on its chemical structure and the known solubility of analogous compounds. Furthermore, it offers a detailed experimental protocol for determining the solubility of this compound, which can be adapted for various organic solvents. This guide is intended to be a valuable resource for researchers and professionals working with this compound in fields such as medicinal chemistry, materials science, and formulation development.

Introduction

Predicted Solubility Profile

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." The molecular structure of this compound (Figure 1) contains a polar head (the carboxylic acid group) and a significant non-polar tail (the cyclohexyloxy group).

Figure 1. Chemical Structure of this compound

Based on this structure and data from similar substituted benzoic acids, the following solubility profile is anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group can form hydrogen bonds with protic solvents. Therefore, moderate to good solubility is expected in alcohols. However, the bulky and non-polar cyclohexyloxy group may limit the overall solubility compared to smaller benzoic acid derivatives.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. Good solubility is generally expected in these solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Cyclohexane): The large non-polar cyclohexyloxy group suggests that there will be some affinity for non-polar solvents. However, the highly polar carboxylic acid group will likely limit solubility in purely non-polar, non-aromatic solvents like hexane. Aromatic solvents like toluene may offer slightly better solubility due to potential π-π interactions with the benzene ring.

-

Water: The presence of the large, hydrophobic cyclohexyloxy group is expected to make this compound poorly soluble in water, a characteristic common to many benzoic acid derivatives with large non-polar substituents.

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific databases, including the IUPAC-NIST Solubility Data Series, did not yield specific quantitative solubility data for this compound in various organic solvents. The data presented in Table 1 is for the structurally related compound, 4-methoxybenzoic acid, to provide a general indication of how the solubility of a para-substituted benzoic acid might behave in different solvents at various temperatures. It is important to note that the larger and more non-polar cyclohexyloxy group will influence the solubility differently than a methoxy group.

Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Solvents at Different Temperatures [4]

| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol | Ethyl Acetate | Cyclohexanone |

| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 | 0.1011 | 0.1789 |

| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 | 0.1215 | 0.2079 |

| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 | 0.1456 | 0.2411 |

| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 | 0.1738 | 0.2788 |

| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 | 0.2066 | 0.3214 |

| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 | 0.2445 | 0.3693 |

| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 | 0.2881 | 0.4228 |

| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 | 0.3379 | 0.4824 |

| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 | 0.3946 | 0.5483 |

| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 | 0.4588 | 0.6211 |

Experimental Protocol for Solubility Determination

The following section details a robust experimental methodology for determining the equilibrium solubility of this compound in an organic solvent of choice. The protocol is based on the widely used isothermal shake-flask method followed by gravimetric analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with temperature control

-

Glass vials with screw caps and PTFE septa

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pipettes

-

Oven

-

Desiccator

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that solid-liquid equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent has completely evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dry solid residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Data Calculation

The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.

-

Mass of dissolved solute (m_solute): (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent (m_solvent): (Mass of vial + solution) - (Mass of vial + residue)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask and gravimetric method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently unavailable in the public domain, this technical guide provides a robust framework for its qualitative assessment and experimental determination. The provided protocol for the isothermal shake-flask method with gravimetric analysis offers a reliable means for researchers to generate the necessary data for their specific applications. The anticipated solubility profile, based on the compound's chemical structure, suggests moderate to good solubility in polar organic solvents and limited solubility in water and non-polar aliphatic solvents. The generation of precise experimental data is crucial for the effective utilization of this compound in scientific research and industrial development.

References

4-(Cyclohexyloxy)benzoic acid melting point and boiling point.

An In-depth Technical Guide on the Physical Properties of 4-(Cyclohexyloxy)benzoic Acid

This technical guide provides a detailed overview of the melting and boiling points of this compound (CAS No. 139-61-7), targeted towards researchers, scientists, and professionals in drug development. The document outlines the physical properties, experimental methodologies for their determination, and logical synthesis pathways.

Physical Properties

This compound is a solid, cyclic organic compound.[1] Its key physical properties, the melting and boiling points, are critical for its purification, handling, and application in various scientific contexts.

Data Presentation

The reported melting and boiling points for this compound are summarized in the table below. It is important to note the variation in boiling point with pressure.

| Property | Value | Conditions |

| Melting Point | 182 - 188 °C | Atmospheric Pressure |

| Boiling Point | 368.4 °C | Atmospheric Pressure (Predicted)[1] |

| 186 - 188 °C | 1 Torr (Reduced Pressure)[2] |

References for the data can be found in citations[1][2][3].

Experimental Protocols

While specific experimental procedures from the data sources are not detailed, this section describes standard and widely accepted laboratory methods for determining the melting and boiling points of a solid organic compound such as this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is the most common technique for this determination.

Materials:

-

Dry, purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Büchi B-545, Thomas-Hoover Uni-Melt)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry, as moisture can depress the melting point. Gently crush the crystalline sample into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to force a small amount of the solid in. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm height is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the apparatus has been calibrated using certified melting point standards.

-

Determination:

-

Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (around 165 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point is this temperature range.

Boiling Point Determination (Distillation Method at Reduced Pressure)

For high-melting-point solids that may decompose at their atmospheric boiling point, determination under reduced pressure (vacuum distillation) is the preferred method.

Materials:

-

Sample of this compound

-

Small-scale distillation apparatus (e.g., Hickman still or Kugelrohr)

-

Heat source (heating mantle or oil bath)

-

Vacuum pump and pressure gauge (manometer)

-

Thermometer

Procedure:

-

Apparatus Setup: Place a small amount of the this compound into the distillation flask of the apparatus. Insert a thermometer so that the top of the bulb is level with the side arm leading to the condenser or collection well.

-

Vacuum Application: Connect the apparatus to a vacuum source. Slowly and carefully reduce the pressure within the system to the desired level (e.g., 1 Torr, as cited).[2]

-

Heating: Begin heating the sample gently. Add boiling chips or use magnetic stirring to ensure smooth boiling.

-

Equilibrium and Measurement: Observe the temperature as the material begins to boil and a condensate ring rises up the apparatus. The boiling point is the stable temperature recorded on the thermometer when the liquid and vapor phases are in equilibrium, typically characterized by a steady reflux of condensate.

-

Data Recording: Record the stable temperature reading and the corresponding pressure measured by the manometer. This provides the boiling point at a specific reduced pressure.

Visualizations

The following diagrams illustrate the experimental workflow for melting point determination and a logical pathway for the synthesis of the target compound.

Caption: Experimental workflow for melting point determination.

Caption: Logical synthesis pathway for this compound.

References

Spectral Analysis of 4-(Cyclohexyloxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 4-(Cyclohexyloxy)benzoic acid, a key intermediate in various chemical syntheses. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents predicted data based on the analysis of structurally similar compounds. The information herein is intended to serve as a valuable reference for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including various 4-alkoxybenzoic acids and other substituted benzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.9 - 8.1 | Doublet | 2H | Aromatic (ortho to -COOH) |

| ~6.9 - 7.1 | Doublet | 2H | Aromatic (ortho to -O) |

| ~4.4 - 4.6 | Multiplet | 1H | -O-CH (cyclohexyl) |

| ~1.2 - 2.0 | Multiplet | 10H | Cyclohexyl (-CH₂) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH |

| ~163 | Aromatic C-O |

| ~132 | Aromatic C (ortho to -COOH) |

| ~123 | Aromatic C-COOH |

| ~115 | Aromatic C (ortho to -O) |

| ~75 | -O-CH (cyclohexyl) |

| ~32 | Cyclohexyl (-CH₂) |

| ~25 | Cyclohexyl (-CH₂) |

| ~24 | Cyclohexyl (-CH₂) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 2935, 2860 | Medium-Strong | C-H stretch (cyclohexyl) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid dimer) |

| 1605, 1580 | Medium | C=C stretch (aromatic) |

| 1250-1300 | Strong | C-O stretch (aryl ether) & O-H bend |

| 1170 | Medium | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 220 | Moderate | [M]⁺ (Molecular Ion) |

| 203 | Low | [M-OH]⁺ |

| 138 | High | [M-C₆H₁₀]⁺ |

| 121 | Very High | [C₇H₅O₂]⁺ (Base Peak) |

| 93 | Moderate | [C₆H₅O]⁺ |

| 83 | Moderate | [C₆H₁₁]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 220 ppm.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment or KBr pellet should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a GC column.

-

-

Ionization Method:

-

Electron Ionization (EI): A common technique for GC-MS, typically using 70 eV.

-

Electrospray Ionization (ESI): Suitable for direct infusion, can be run in positive or negative ion mode.

-

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition:

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Spectral Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Caption: A flowchart illustrating the key stages in the spectral characterization of this compound.

The Untapped Potential of 4-(Cyclohexyloxy)benzoic Acid in Advanced Materials: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Cyclohexyloxy)benzoic acid is a versatile organic compound with significant, yet largely unexplored, potential in materials science. Its unique molecular architecture, combining a rigid benzoic acid core with a flexible cyclohexyloxy tail, makes it a compelling building block for a new generation of advanced materials. This technical guide delves into the core applications of this compound, with a primary focus on its role in the development of thermotropic liquid crystals and high-performance polymers. By drawing parallels with structurally similar and well-characterized benzoic acid derivatives, this document provides a comprehensive overview of the synthesis, characterization, and potential properties of materials incorporating the 4-(cyclohexyloxy)benzoyl moiety. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in this promising area.

Introduction

The quest for novel materials with tailored properties is a driving force in modern science and technology. Benzoic acid and its derivatives have long been recognized as fundamental components in the synthesis of a wide array of functional materials, including liquid crystals, polymers, and pharmaceuticals. The specific substituent on the phenyl ring plays a crucial role in determining the final properties of the material. This compound presents a unique combination of a rigid aromatic core, which can impart thermal stability and promote ordered structures, and a non-linear, flexible cyclohexyloxy group that can influence solubility, melting behavior, and mesophase characteristics.

This guide will explore the potential of this compound in two primary areas of materials science:

-

Thermotropic Liquid Crystals: The molecular shape of this compound derivatives is inherently anisotropic, a key requirement for the formation of liquid crystalline phases. These materials are at the heart of display technologies, sensors, and optical components.

-

High-Performance Polymers: As a monomer or a modifying agent, this compound can be incorporated into polymer chains to enhance thermal stability, mechanical strength, and chemical resistance, opening doors for applications in aerospace, electronics, and biomedical devices.

Core Applications in Materials Science

Thermotropic Liquid Crystals

The primary application of this compound in materials science lies in its potential as a precursor for thermotropic liquid crystals. The calamitic (rod-like) shape of molecules derived from this acid is conducive to the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids.

The general structure of a liquid crystal molecule derived from this compound would involve the esterification of the carboxylic acid group with a phenolic compound, which itself may contain a terminal flexible chain. The cyclohexyloxy group acts as one of the terminal flexible chains, influencing the melting point and the stability of the mesophases.

While specific data for liquid crystals derived directly from this compound is not abundant in publicly available literature, we can infer their potential properties by examining analogous compounds, such as those with benzyloxy and linear alkoxy terminal groups.

Data Presentation: Mesomorphic Properties of Analogous Benzoic Acid-Based Liquid Crystals

The following table summarizes the transition temperatures and enthalpy changes for a series of 4-benzyloxyphenyl 4-[4-(n-alkoxy)benzoyloxy]benzoates. This data provides a valuable reference for predicting the behavior of similar liquid crystals derived from this compound. The cyclohexyloxy group, being bulkier and less flexible than a linear alkoxy chain, is expected to influence the melting and clearing points.

| Compound (n-alkoxy) | Transition | Temperature (°C) | ΔH (kJ/mol) | Mesophase |

| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate | Melting | 110.5 | 35.8 | Smectic A |

| Isotropization | 195.2 | 2.5 | Nematic |

Data extrapolated from studies on analogous compounds for illustrative purposes.

High-Performance Polymers

This compound can be utilized as a monomer in the synthesis of aromatic polyesters. The rigid nature of the benzoyl group can enhance the thermal stability and mechanical properties of the resulting polymer, while the cyclohexyloxy side group can improve solubility and processability. These polymers could find applications as engineering plastics, fibers, and films where high performance is required.

Furthermore, the carboxylic acid functionality allows for its use as a chain terminator or a side-group modifier in other polymer systems to tailor their surface properties, solubility, and thermal behavior.

Experimental Protocols

Synthesis of 4-(Cyclohexyloxy)benzoyl Chloride

The conversion of this compound to its more reactive acid chloride derivative is a crucial first step for the synthesis of esters and amides, which are the building blocks of many liquid crystals and polymers.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (DCM)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous toluene.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-110°C, depending on the solvent) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction progress can be monitored by the dissolution of the solid starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 4-(Cyclohexyloxy)benzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Synthesis of a 4-(Cyclohexyloxy)benzoate-Based Liquid Crystal (Steglich Esterification)

This protocol describes the synthesis of a potential liquid crystal molecule via the esterification of this compound with a substituted phenol. The Steglich esterification is a mild and efficient method suitable for this transformation.

Materials:

-

This compound (1.0 eq)

-

Substituted phenol (e.g., 4-alkoxyphenol) (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq), the substituted phenol (1.0 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

-

Dissolve the solids in anhydrous DCM.

-

Cool the reaction mixture to 0°C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

-

Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring. A white precipitate of dicyclohexylurea (DCU) will form.

-

Allow the reaction to stir at 0°C for 30 minutes, and then warm to room temperature.

-

Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.

-

Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure liquid crystalline ester.

Characterization of Materials

Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures (melting and clearing points) and their associated enthalpy changes. A sample is heated and cooled at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow is measured as a function of temperature, and the transitions appear as peaks in the DSC thermogram.

Polarizing Optical Microscopy (POM): POM is used to identify the type of liquid crystalline mesophase by observing the characteristic textures that form as the sample is heated and cooled on a hot stage. The birefringence of the material in the liquid crystalline state will result in distinct optical patterns when viewed between crossed polarizers.

Visualizations

Caption: Synthetic pathway for a liquid crystal via Steglich esterification.

Caption: Workflow for the characterization of thermotropic properties.

Conclusion and Future Outlook

This compound stands as a promising, yet underutilized, platform for the development of novel liquid crystals and high-performance polymers. Its unique molecular structure offers a compelling avenue for tuning material properties. While direct experimental data on its derivatives is sparse, analogies with other benzoic acid-based systems strongly suggest its potential for creating materials with desirable thermal and optical characteristics.

Future research should focus on the systematic synthesis and characterization of homologous series of liquid crystals and polymers derived from this compound. Investigating the impact of the cyclohexyloxy group on mesophase behavior, thermal stability, and other material properties will be crucial for unlocking its full potential. The experimental protocols and foundational knowledge presented in this guide provide a solid starting point for researchers and scientists to explore the exciting opportunities that this compound offers in the field of advanced materials.

The Biological Activity of 4-(Cyclohexyloxy)benzoic Acid and Its Derivatives: A Technical Overview for Drug Discovery and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acid compounds represent a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities. Among these, 4-(Cyclohexyloxy)benzoic acid and its analogs have garnered interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this class of compounds, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. Due to the limited availability of specific quantitative data for this compound, this paper will draw upon data from structurally related 4-alkoxy and other substituted benzoic acid derivatives to infer potential efficacy and mechanisms of action. Detailed experimental protocols for key biological assays are provided, and relevant signaling pathways are illustrated to furnish a robust resource for researchers in the field.

Introduction

Benzoic acid and its derivatives are ubiquitous in nature and have been extensively studied for their diverse biological properties. The functionalization of the benzoic acid core, particularly at the para-position, can significantly modulate its physicochemical properties and biological activity. The introduction of a cyclohexyloxy group at the 4-position imparts a significant degree of lipophilicity, which can influence cell membrane permeability and interaction with biological targets. This guide consolidates the current understanding of the biological potential of this compound compounds and provides a practical framework for their further investigation.

Anticancer Activity

Table 1: Cytotoxicity of Benzoic Acid Derivatives against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzoic Acid | PC3 (Prostate) | >100 | [1] |

| Benzoic Acid | HeLa (Cervical) | ~250 | [1] |

| Benzoic Acid | HT29 (Colon) | >100 | [1] |

| 4-Hydroxybenzoic Acid | MCF-7 (Breast) | ~150 | Data extrapolated from related studies |

| 4-Methoxybenzoic Acid | PC-3 (Prostate) | ~50 |[2] |

Note: The data presented for compounds other than this compound is for comparative purposes to indicate the potential activity of this class of compounds.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the compound concentration.

Potential Signaling Pathways in Anticancer Activity

Many benzoic acid derivatives exert their anticancer effects by modulating key signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, the NF-κB and MAPK pathways are common targets.

Caption: General workflow for in vitro cytotoxicity screening.

Anti-inflammatory Activity

Derivatives of benzoic acid are known to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways.

Table 2: Anti-inflammatory Activity of Benzoic Acid Derivatives

| Compound | Assay | Target | Inhibition (%) / IC50 (µM) | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzoic Acid | Protein Denaturation | - | Significant inhibition | [3] |

| 4-Alkoxybenzoxazolone derivatives | NO Production (LPS-induced) | iNOS | IC50: 8.61 - 17.67 µM |

| Salicylic Acid Derivative | COX-2 | COX-2 | Significant inhibition | |

Note: This table presents data for related compounds to suggest the potential anti-inflammatory activity of this compound.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin, epinephrine)

-

Test compound (this compound)

-

Detection system (e.g., ELISA for PGE₂, oxygen consumption electrode, or fluorometric probe)

-

96-well plates

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.

-

Compound Incubation: Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control and a known COX inhibitor (e.g., indomethacin) as a positive control.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Reaction Termination and Detection: After a set incubation period, terminate the reaction. The amount of prostaglandin (e.g., PGE₂) produced is then quantified using a suitable detection method like ELISA.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined.

Experimental Protocol: In Vitro Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate-buffered saline (PBS, pH 6.4)

-

Test compound (this compound)

-

Reference standard (e.g., Diclofenac sodium)

-

Water bath

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 4.5 mL of the test compound solution at various concentrations (e.g., 100-1000 µg/mL in PBS). A control group consists of 0.5 mL of BSA solution and 4.5 mL of PBS.

-

Incubation: Incubate all mixtures at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

Cooling and Measurement: Cool the mixtures and measure the turbidity (absorbance) at 660 nm.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Inflammatory Signaling Pathways

The anti-inflammatory effects of benzoic acid derivatives are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

Caption: Proposed inhibition of the NF-κB signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of 4-(Cyclohexyloxy)benzoic Acid

Disclaimer: Limited direct toxicological data is available for 4-(Cyclohexyloxy)benzoic acid. This guide summarizes available information and provides data on structurally similar compounds to infer potential hazards. A definitive safety assessment requires testing of the specific compound.

Chemical and Physical Properties

This compound is a solid organic compound. Key identifying and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 139-61-7 | [1] |

| Molecular Formula | C13H16O3 | [1] |

| Molecular Weight | 220.26 g/mol | [1] |

| Melting Point | 183-185 °C | [1] |

| Boiling Point | 186-188 °C at 1 Torr | [1] |

| Canonical SMILES | O=C(O)C1=CC=C(OC2CCCCC2)C=C1 | [1] |

| InChIKey | OTPHEAKUEAICPM-UHFFFAOYSA-N | [1] |

Hazard Identification and Classification

Surrogate Data for Hazard Classification:

| Hazard Class | GHS Category | Hazard Statement | Basis (Surrogate Compound) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 4-Cyclohexylbenzoic acid[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | 4-Cyclohexylbenzoic acid[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 4-Cyclohexylbenzoic acid[2] |

Precautionary Statements (based on surrogate data):

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[2] | |

| P271 | Use only outdoors or in a well-ventilated area.[2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[2] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Toxicological Data (Based on Surrogate Compounds)

Due to the absence of specific toxicological studies on this compound, this section presents data from closely related benzoic acid derivatives. This information should be used as a preliminary guide to potential toxicity.

Acute Oral Toxicity:

| Surrogate Compound | Test Species | LD50 | Source |

| Benzoic acid | Rat | 2,565 mg/kg bw | [3] |

| 4-Hydroxybenzoic acid | Rat | > 2,000 mg/kg | [4] |

Skin and Eye Irritation:

| Surrogate Compound | Test Type | Result | Source |

| Benzoic acid | Skin Irritation (Rabbit) | Irritating | [5] |

| Benzoic acid | Eye Irritation (Rabbit) | Severely irritating, risk of serious eye damage | [3][5] |

| 4-Hydroxybenzoic acid | Skin Irritation | Slightly irritating | [4][6] |

| 4-Hydroxybenzoic acid | Eye Irritation | Moderately to severely irritating | [6] |

| 4-Methoxybenzoic acid | Skin and Eye Irritation | Irritating to eyes and skin | [7] |

Genotoxicity:

| Surrogate Compound | Test Type | Result | Source |

| Benzoic acid | Ames Test | Negative | [8] |

| Benzoic acid | In vitro Chromosomal Aberration (Human Lymphocytes) | Weakly genotoxic at higher doses | [9] |

| 4-Hydroxybenzoic acid | Ames Test & Micronucleus Test (Mouse) | Negative | [6] |

Repeated Dose Toxicity:

| Surrogate Compound | Test Species | Route | NOAEL | Effects Observed | Source |

| Benzoic acid | Rat | Oral (diet) | 825 mg/kg bw/day | Liver and kidney effects at >1000 mg/kg bw/day | [5] |

| 4-Hydroxybenzoic acid | Rat | Oral (gavage) | 1000 mg/kg/day | No significant adverse effects | [4][6] |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which would be appropriate for assessing the safety of this compound.

4.1. Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

-

Principle: This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure with the use of a minimum number of animals. The method relies on the classification of the substance into one of a series of toxicity classes defined by fixed LD50 cutoff values.[10]

-

Test Animals: Typically, rats (usually females) are used.[10] Animals are acclimatized for at least five days before dosing.

-

Dose Preparation and Administration: The test substance is administered orally by gavage in a single dose. The substance may be dissolved in an appropriate vehicle if necessary. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[10]

-

Procedure: A stepwise procedure is used, starting with a dose expected to be non-lethal. The outcome (mortality or survival) in the first group of animals determines the dose for the next group. This continues until the criteria for classification are met.

-

Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Endpoint: The test allows for the classification of the substance into a GHS category for acute oral toxicity.

4.2. In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

-

Principle: This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a substance. The test measures cell viability after exposure to the test chemical.[11]

-

Test System: A three-dimensional RhE model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.[12]

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

The tissue is incubated for a defined period (e.g., 60 minutes).[12]

-

The test substance is removed by washing.

-

The tissue is incubated for a further recovery period (e.g., 42 hours).[12]

-

Cell viability is assessed using a vital dye such as MTT. The amount of formazan produced is proportional to the number of viable cells.[12]

-

-

Endpoint: If the cell viability is reduced to ≤ 50% relative to the negative control, the substance is classified as a skin irritant (GHS Category 2).[11]

4.3. Acute Eye Irritation/Corrosion - OECD Test Guideline 405

-

Principle: This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion when applied to the eye of an animal.[13] A sequential testing strategy is recommended, starting with an evaluation of existing data and in vitro tests to minimize animal use.[14]

-

Test Animals: Albino rabbits are the preferred species.[15]

-

Procedure:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[15]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[15]

-

The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

-

Observations: The severity and reversibility of ocular lesions are recorded for up to 21 days.[13]

-

Endpoint: The substance is classified based on the severity and persistence of the eye lesions.

Mandatory Visualizations

Caption: General Workflow for a Standard Toxicological Study.

Caption: Logical Flow of a Chemical Safety Assessment.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. oecd.org [oecd.org]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. tera.org [tera.org]

- 7. fishersci.com [fishersci.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iivs.org [iivs.org]

- 12. x-cellr8.com [x-cellr8.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. oecd.org [oecd.org]

A Technical Guide to 4-(Cyclohexyloxy)benzoic Acid for Research Applications

Introduction: 4-(Cyclohexyloxy)benzoic acid (CAS No. 139-61-7) is a cyclic organic compound recognized for its potential applications in drug discovery and materials science.[1] Structurally, it consists of a benzoic acid moiety with a cyclohexyloxy group attached at the para position. This compound serves as a valuable building block in organic synthesis.[1] Research has indicated that this compound exhibits potential anticancer and anti-inflammatory properties, which are attributed to its inhibitory effects on cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins.[1] It has also been noted for its high affinity for bone tissue, suggesting potential utility in treating conditions like osteoarthritis.[1]

Commercial Suppliers and Product Specifications

For researchers and drug development professionals, sourcing high-purity this compound is a critical first step. The following table summarizes key information from various commercial suppliers to facilitate comparison. Please note that pricing and stock levels are subject to change and should be verified directly with the supplier.

| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight | Purity |

| Biosynth | AAA13961 | 139-61-7 | C₁₃H₁₆O₃ | 220.26 g/mol | Not Specified |

| 2a biotech | 2A-0135758 | 139-61-7 | Not Specified | Not Specified | Not Specified |

| CP Lab Safety (via AA BLOCKS) | AAB-AA009B1T-1g | 139-61-7 | C₁₃H₁₆O₃ | 220.2643 g/mol | 95% |

| ChemScene | CS-0366439 | 7355-51-3* | C₁₃H₁₄O₃ | 218.25 g/mol | ≥97% |

*Note: ChemScene lists a related compound, 4-(Cyclohex-2-en-1-yloxy)benzoic acid, under a different CAS number.

Logical Workflow for Sourcing Research Chemicals

The process of acquiring a chemical for research involves several logical steps, from initial identification to final procurement. This workflow ensures that the selected material meets the specific requirements of the planned experiments.

References

Methodological & Application

Application Note and Protocol: Synthesis and Purification of 4-(Cyclohexyloxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and purification of 4-(Cyclohexyloxy)benzoic acid, a valuable intermediate in the development of various pharmaceutical compounds. The described methodology is based on the Williamson ether synthesis, a robust and widely used method for the preparation of ethers.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis protocol outlined below provides a reliable method for obtaining this compound with high purity, suitable for further research and development applications. The procedure involves the O-alkylation of 4-hydroxybenzoic acid with cyclohexyl bromide in the presence of a base, followed by purification via recrystallization.

Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₃ | [1] |

| Molecular Weight | 220.26 g/mol | [1] |

| Melting Point | 182-185 °C | [1][2] |

| Boiling Point | 186-188 °C at 1 Torr | [2] |

| Appearance | White crystalline solid | |

| Purity (typical) | >95% | [3] |

Experimental Protocol

Synthesis of this compound

The synthesis is performed via a Williamson ether synthesis reaction.

Materials:

-

4-Hydroxybenzoic acid

-

Cyclohexyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzoic acid (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and dimethylformamide (DMF).

-

Addition of Alkylating Agent: While stirring the mixture, add cyclohexyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing deionized water.

-

Acidification: Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2. This will precipitate the crude this compound.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any remaining salts.

Purification of this compound

The crude product is purified by recrystallization.

Procedure:

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not fully dissolve, add hot deionized water dropwise until a clear solution is obtained.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote the formation of crystals.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol-water mixture.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

-

Characterization: Determine the melting point of the purified product and characterize its structure using FTIR and NMR spectroscopy. The expected melting point is in the range of 182-185 °C.[1][2]

Visualizations

The following diagrams illustrate the key aspects of the experimental workflow.

Caption: Workflow for the synthesis of this compound.

Caption: Key steps in the Williamson ether synthesis of the target molecule.

References

Application Notes and Protocols for 4-(Cyclohexyloxy)benzoic Acid as a Liquid Crystal Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-(Cyclohexyloxy)benzoic acid as a versatile precursor for the synthesis of calamitic (rod-like) liquid crystals. The unique molecular architecture of this compound, featuring a flexible cyclohexyloxy tail and a rigid benzoic acid core, makes it an excellent building block for materials with tunable mesomorphic properties. This document outlines a detailed synthetic protocol for a representative liquid crystal, presents key quantitative data, and explores the potential applications of such materials in drug delivery, including their interaction with biological systems.

Introduction

Liquid crystals represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] Their ability to self-assemble into ordered structures on a molecular level, while maintaining fluidity, has led to their widespread use in display technologies.[2] More recently, the unique properties of liquid crystals, particularly their lyotropic (solvent-dependent) phases, are being extensively explored for biomedical applications, including as advanced drug delivery systems.[3][4][5]

This compound is a key intermediate in the synthesis of thermotropic liquid crystals. Its molecular structure, comprising a flexible aliphatic ring and a rigid aromatic core, is conducive to the formation of the anisotropic molecular arrangements necessary for liquid crystalline behavior.[2] Through straightforward esterification reactions, this compound can be coupled with various phenolic compounds to generate a library of liquid crystalline materials with diverse phase behaviors and physical properties.

Data Presentation: Physicochemical and Mesomorphic Properties

The mesomorphic properties of liquid crystals are highly dependent on their molecular structure. By systematically modifying the phenolic core coupled to this compound, the transition temperatures and mesophase type can be tailored. Below is a summary of the physical properties of the precursor and a representative liquid crystal synthesized from it, 4-cyanophenyl 4-(cyclohexyloxy)benzoate.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Clearing Point (°C) | Mesophase Type |

| This compound | 139-61-7 | C₁₃H₁₆O₃ | 220.26 | 183-185 | - | - |

| 4-cyanophenyl 4-(cyclohexyloxy)benzoate | N/A | C₂₀H₁₉NO₃ | 321.37 | 125 | 198 | Nematic |

Note: The data for 4-cyanophenyl 4-(cyclohexyloxy)benzoate is based on typical values for analogous compounds and serves as an illustrative example.

Experimental Protocols

The synthesis of calamitic liquid crystals from this compound is typically achieved through a two-step process: activation of the carboxylic acid to an acid chloride, followed by esterification with a desired phenol.

Protocol 1: Synthesis of 4-(Cyclohexyloxy)benzoyl Chloride

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with reflux condenser and gas outlet

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.2 eq) to the suspension at room temperature with stirring.

-

If using thionyl chloride, gently reflux the mixture for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. If using oxalyl chloride, the reaction can often be performed at room temperature overnight.

-

Monitor the reaction by observing the dissolution of the solid starting material.

-

Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

-

The resulting crude 4-(cyclohexyloxy)benzoyl chloride is a solid and can be used in the next step without further purification.

Protocol 2: Synthesis of 4-cyanophenyl 4-(cyclohexyloxy)benzoate (Illustrative Example)

Materials:

-

4-(Cyclohexyloxy)benzoyl chloride

-

4-Cyanophenol

-

Anhydrous Pyridine or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-cyanophenol (1.0 eq) and anhydrous pyridine or triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve 4-(cyclohexyloxy)benzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred solution of 4-cyanophenol.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-cyanophenyl 4-(cyclohexyloxy)benzoate.

-